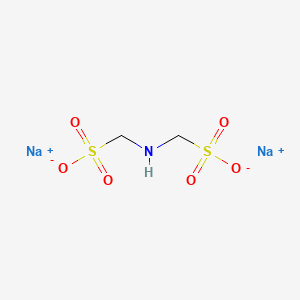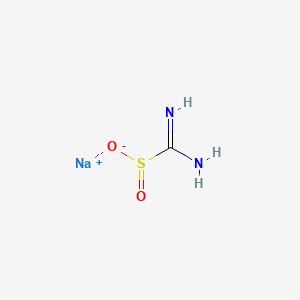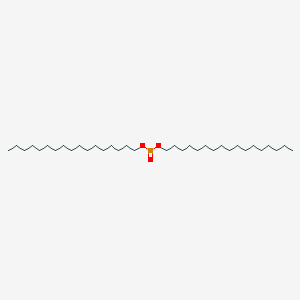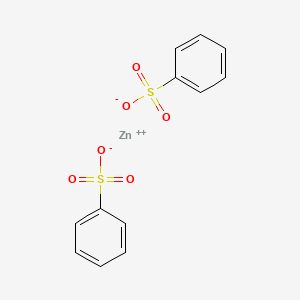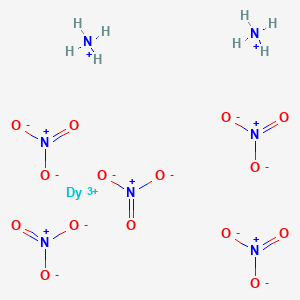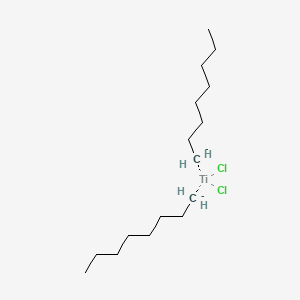
Dichlorodioctyltitanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorodioctyltitanium is a chemical compound with the molecular formula C16H34Cl2Ti.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichlorodioctyltitanium typically involves the reaction of titanium tetrachloride (TiCl4) with octylmagnesium chloride (C8H17MgCl) in an inert atmosphere. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+2C8H17MgCl→Ti(C8H17)2Cl2+2MgCl2
The reaction is usually performed in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorodioctyltitanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligands such as phosphines and amines can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) is a major product.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various organotitanium compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Dichlorodioctyltitanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: It is studied for its potential use in biological systems due to its biocompatibility.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials and coatings
Mecanismo De Acción
The mechanism of action of dichlorodioctyltitanium involves its interaction with molecular targets such as enzymes and cellular components. It can form complexes with proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include oxidative stress and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Titanium tetrachloride (TiCl4)
- Titanium dioxide (TiO2)
- Titanium(IV) isopropoxide (Ti(OiPr)4)
Uniqueness
Dichlorodioctyltitanium is unique due to its specific organometallic structure, which imparts distinct properties such as solubility in organic solvents and reactivity towards various ligands. This makes it particularly useful in applications where other titanium compounds may not be suitable .
Propiedades
Número CAS |
71965-13-4 |
|---|---|
Fórmula molecular |
C16H34Cl2Ti-2 |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
dichlorotitanium;octane |
InChI |
InChI=1S/2C8H17.2ClH.Ti/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q2*-1;;;+2/p-2 |
Clave InChI |
OKMOALLYLKROLG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC[CH2-].CCCCCCC[CH2-].Cl[Ti]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


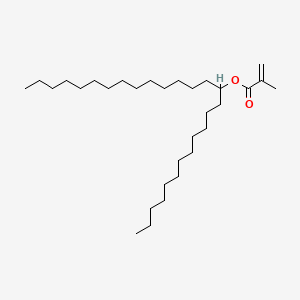



![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)

